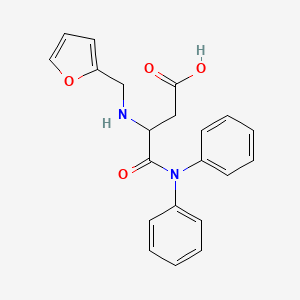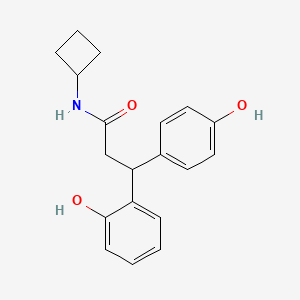![molecular formula C14H16N2O2 B6031298 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA is a pyrrolidine derivative that exhibits unique biochemical and physiological properties, making it a promising molecule for developing novel drugs and therapies.
Mecanismo De Acción
The exact mechanism of action of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. The complex formation leads to a change in the fluorescence properties of this compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity, making it a safe molecule for use in biological systems. It has also been found to exhibit antioxidant properties, which may have potential applications in treating oxidative stress-related diseases. Additionally, this compound has been shown to have a high affinity for certain receptors in the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This allows for precise detection and quantification of metal ions in biological systems. However, one of the limitations of using this compound is its complex synthesis process, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research involving 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione. One area of focus could be the development of this compound-based fluorescent probes for detecting metal ions in vivo. Another potential direction could be the use of this compound as a therapeutic agent for neurological disorders, such as Parkinson's disease. Additionally, further studies could be conducted to explore the antioxidant properties of this compound and its potential applications in treating oxidative stress-related diseases.
Métodos De Síntesis
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a multi-step process starting with the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions involving reduction, alkylation, and cyclization to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Aplicaciones Científicas De Investigación
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its use as a fluorescent probe for detecting metal ions in biological systems. This compound exhibits high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in cells and tissues.
Propiedades
IUPAC Name |
3-hydroxy-4-(1-phenylpropan-2-yliminomethyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(7-11-5-3-2-4-6-11)15-8-12-13(17)9-16-14(12)18/h2-6,8,10,17H,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXJYKUZKXVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)